1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE

Description

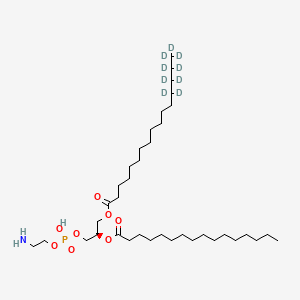

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is a deuterated phospholipid used primarily as an internal standard in mass spectrometry for the quantification of phosphatidylethanolamines. This compound is a derivative of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine, a naturally occurring phospholipid found in the inner leaflet of the plasma membrane. The deuterium labeling (d9) allows for precise analytical measurements due to its distinct mass difference from the non-labeled counterpart.

Propriétés

Formule moléculaire |

C37H74NO8P |

|---|---|

Poids moléculaire |

701.0 g/mol |

Nom IUPAC |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1/i1D3,3D2,5D2,7D2 |

Clé InChI |

SLKDGVPOSSLUAI-AVFWSPGISA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE typically involves the following steps:

Deuteration of Palmitic Acid: The process begins with the deuteration of palmitic acid to produce palmitic acid-d9. This can be achieved through catalytic exchange reactions using deuterium gas.

Formation of Glycerophosphoethanolamine Backbone: The glycerophosphoethanolamine backbone is synthesized through a series of esterification and phosphorylation reactions.

Acylation: The deuterated palmitic acid is then esterified to the sn-1 and sn-2 positions of the glycerophosphoethanolamine backbone under controlled conditions, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Bulk Deuteration: Utilizing large quantities of deuterium gas for the deuteration of palmitic acid.

Automated Esterification and Phosphorylation: Employing automated systems to carry out esterification and phosphorylation reactions efficiently.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring a purity of ≥99%.

Analyse Des Réactions Chimiques

Types of Reactions

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidized derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break the ester bonds, releasing palmitic acid-d9 and glycerophosphoethanolamine.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like phospholipases.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Hydroperoxides and other oxidized phospholipids.

Hydrolysis: Palmitic acid-d9 and glycerophosphoethanolamine.

Substitution: Various substituted phospholipids depending on the nucleophile used.

Applications De Recherche Scientifique

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is widely used in scientific research due to its stability and distinct mass. Applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of phosphatidylethanolamines.

Biology: Studied for its role in membrane dynamics and interactions with cholesterol.

Medicine: Investigated for its potential in drug delivery systems and as a biomarker in lipidomics.

Industry: Utilized in the development of lipid-based formulations and quality control of lipid products.

Mécanisme D'action

The mechanism of action of 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterated palmitic acid chains enhance the stability and fluidity of the membrane, facilitating various cellular processes such as signaling and transport. The compound’s interactions with cholesterol result in the formation of condensed lipid monolayers, which are crucial for maintaining membrane integrity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dipalmitoyl-sn-glycero-3-phosphatidylethanolamine: The non-deuterated counterpart, commonly found in biological membranes.

1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphatidylethanolamine: Contains a monounsaturated fatty acid at the sn-2 position, affecting membrane fluidity differently.

1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine: Contains unsaturated fatty acids at both sn-1 and sn-2 positions, leading to a more fluid membrane structure.

Uniqueness

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms increase the molecular weight, allowing for precise quantification and differentiation from non-labeled compounds in mass spectrometry. This makes it an invaluable tool in lipidomics and other research fields requiring accurate lipid analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.